
Methyl 10-bromo-9-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-bromo-9-oxodecanoate is a chemical compound with the molecular formula C11H19BrO3 It is an ester derivative of decanoic acid, featuring a bromine atom at the 10th position and a keto group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 10-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 10-hydroxydecanoate using bromine in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromine adding to the 10th position of the decanoate ester.
Another method involves the oxidation of methyl 10-bromo-9-hydroxydecanoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction converts the hydroxyl group at the 9th position to a keto group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-bromo-9-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).
Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of methyl 10-bromo-9-h
Propiedades
Número CAS |
85060-82-8 |
|---|---|
Fórmula molecular |
C11H19BrO3 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
methyl 10-bromo-9-oxodecanoate |
InChI |
InChI=1S/C11H19BrO3/c1-15-11(14)8-6-4-2-3-5-7-10(13)9-12/h2-9H2,1H3 |
Clave InChI |
GLRDTVHBIZVRND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


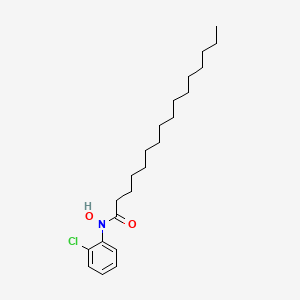
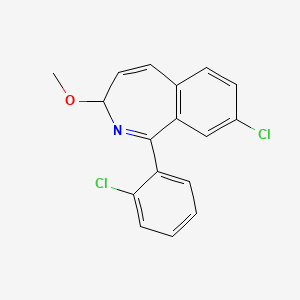
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)

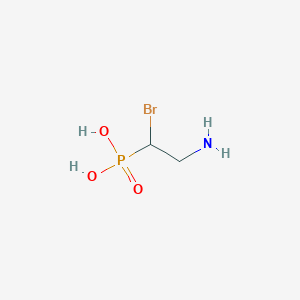
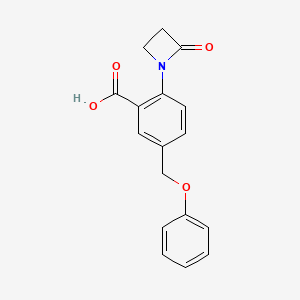
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

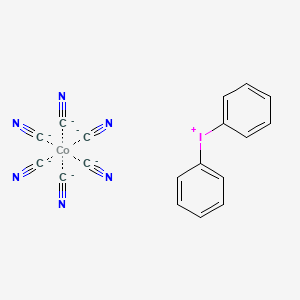
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)

